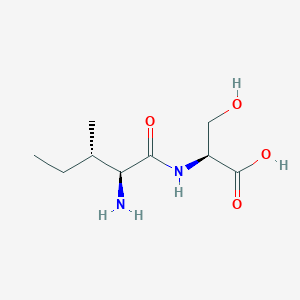
6-Nitro-2,5-pyridinediamine
Descripción general
Descripción
6-Nitro-2,5-pyridinediamine is a chemical compound with the molecular formula C5H6N4O2 and a molecular weight of 154.13 . It is also known by other names such as 6-Nitro-2,5-diaminopyridine .
Molecular Structure Analysis
The molecular structure of 6-Nitro-2,5-pyridinediamine is characterized by the presence of a nitro group (−NO2) and two amine groups (−NH2) attached to a pyridine ring . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Physical And Chemical Properties Analysis
6-Nitro-2,5-pyridinediamine has a molecular weight of 154.13 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Carcinogenic Potential
- A study by Stavenuiter et al. (1985) focused on synthesizing 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine, from 2,5-pyridinediamine, and explored its potential carcinogenic properties. This research is significant due to the mutagenic nature of PPA in the Ames test and its structural similarity to aminobiphenyls (Stavenuiter et al., 1985).
Chemical Reactions and Synthesis
- Čikotienė et al. (2007) investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, demonstrating the complex chemistry involving nitropyridine derivatives (Čikotienė et al., 2007).
- Hutter and Benner (2003) synthesized a nucleoside exhibiting nonstandard pyDDA hydrogen-bonding pattern from 6-Amino-3-(2'-deoxy-beta-D-ribofuranosyl)-5-nitro-1H-pyridin-2-one, highlighting the stability and potential for expanded genetic alphabet applications (Hutter & Benner, 2003).
Spectroscopic and Structural Studies
- Michalski et al. (2013, 2016) conducted in-depth studies on the excited states, vibrational characteristics, and hydrogen bonding of hydrazo-compounds derived from 5-nitro-2-phenylhydrazopyridine. These studies provide insights into the molecularstructure and behavior of these compounds, which are crucial for various applications in material science and spectroscopy (Michalski et al., 2013), (Michalski et al., 2016).
Pharmaceutical Research
- Giziewicz et al. (1999) explored the nitration of uracil base and nucleoside derivatives, which is relevant for pharmaceutical research involving nucleic acid derivatives (Giziewicz et al., 1999).
- Maienfisch et al. (2001) detailed the discovery of thiamethoxam, a second-generation neonicotinoid insecticide, involving the synthesis of nitroimino heterocycles. This represents the significance of nitropyridine derivatives in developing novel insecticides (Maienfisch et al., 2001).
Molecular Engineering and Optics
- Muthuraman et al. (2001) studied the molecular complexes of nitropyridine derivatives for their potential in nonlinear optical behavior, highlighting their importance in material sciences and optics (Muthuraman et al., 2001).
Analytical Chemistry
- Cimerman et al. (1997) investigated the analytical applications of heteroaromatic Schiff bases, including aminopyridine derivatives. This research underscores the utility of these compounds in sensitive analytical procedures, especially for the detection of transition metals (Cimerman et al., 1997).
Propiedades
IUPAC Name |
6-nitropyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSOPPBVZYEMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220113 | |
| Record name | 6-Nitro-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-2,5-pyridinediamine | |
CAS RN |
69825-83-8 | |
| Record name | 6-Nitro-2,5-pyridinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069825838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitro-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-NITRO-2,5-PYRIDINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/114992974A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)









